molecular formula C21H22N2O4 B2865889 N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide CAS No. 888455-70-7

N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Cat. No. B2865889
CAS RN: 888455-70-7
M. Wt: 366.417
InChI Key: JZKRYFKIFDNLRJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide, also known as DMF-DAA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzofuran-2-carboxamide derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide and related compounds serve as key intermediates in the synthesis of novel heterocyclic compounds, which have shown potential in medicinal chemistry for their anti-inflammatory, analgesic, and antimicrobial properties. For instance, research by Abu-Hashem et al. (2020) highlighted the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Anticonvulsant Agents

The structural framework of benzofuran derivatives, akin to this compound, has been explored for the development of anticonvulsant agents. Lambert et al. (1995) synthesized ameltolide analogues, demonstrating that modifications to the benzamide moiety can lead to compounds with potent anticonvulsant activities, offering insights into drug design strategies targeting epilepsy (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Antituberculosis and Anticancer Research

The benzofuran scaffold is also significant in antituberculosis and anticancer research. Thorat et al. (2016) reported the synthesis and evaluation of 3-methyl-1-benzofuran-2-carbohydrazide derivatives, showcasing their potential in antituberculosis studies. These findings underline the importance of benzofuran derivatives in searching for new and effective treatments against tuberculosis (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016). Additionally, Vicker et al. (2002) explored substituted angular benzophenazines, derived from similar molecular frameworks, as dual topoisomerase I and II inhibitors, highlighting their potential as anticancer agents capable of overcoming multidrug resistance (Vicker et al., 2002).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-26-12-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKRYFKIFDNLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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